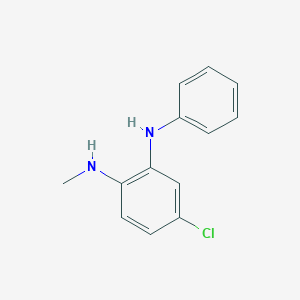

4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine: is an organic compound with the molecular formula C13H13ClN2 . It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at the N1 and N2 positions are substituted with a methyl group and a phenyl group, respectively, and a chlorine atom is attached to the benzene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine typically involves the following steps:

Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Chlorination: The amine group is chlorinated to introduce the chlorine atom.

N-Methylation: The amine group is methylated using methyl iodide or a similar reagent.

N-Phenylation:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine groups.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .

Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules and as a probe to study enzyme-substrate interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Wirkmechanismus

The mechanism of action of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N1,N1-dimethyl-1,2-benzenediamine: Similar structure but with two methyl groups instead of a methyl and a phenyl group.

4-Chloro-1,2-phenylenediamine: Lacks the N1-methyl and N2-phenyl substitutions.

Uniqueness: 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group, along with the chlorine atom, allows for diverse reactivity and applications compared to its analogs .

Biologische Aktivität

4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine, also known as 4-Chloro-1,2-phenylenediamine (4-Cl-OPD), is an organic compound with the molecular formula C13H13ClN2. It is primarily used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a phenyl group attached to a 1,2-benzenediamine core. Its unique structure allows it to engage in diverse biochemical interactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClN2 |

| Molecular Weight | 248.71 g/mol |

| CAS Number | 68406-48-4 |

| IUPAC Name | This compound |

This compound exhibits biological activity through its interaction with various molecular targets. The compound can act as an inhibitor or modulator for certain enzymes and receptors, influencing several biochemical pathways.

Enzyme Interaction

Research indicates that 4-Cl-OPD can interfere with human serum albumin (HSA), leading to structural perturbations and the formation of aggregates. This interaction has been studied using molecular dynamics simulations and various spectroscopic techniques, revealing insights into its binding mechanisms and potential genotoxic effects .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess significant antibacterial properties. In vitro testing against nine bacterial species demonstrated minimum inhibitory concentration (MIC) values ranging from 156.2 to 625 mg/L, with notable efficacy against Acinetobacter baumannii , a common pathogen associated with healthcare-associated infections .

Genotoxicity Studies

The genotoxic potential of 4-Cl-OPD has been investigated through plasmid nicking assays. These studies suggest that the compound can induce DNA damage under certain conditions, raising concerns about its safety in cosmetic applications such as hair dyes . The results indicated that modified HSA treated with 4-Cl-OPD exhibited significant genotoxic effects compared to untreated controls.

Case Study: Hair Dye Component

A study focusing on the use of 4-Cl-OPD in hair dye formulations highlighted its role in protein aggregation and potential genotoxicity. The research utilized techniques such as dynamic light scattering and electron microscopy to analyze the formation of fibrillar aggregates of HSA when exposed to the compound . This study underscores the importance of evaluating the safety profile of cosmetic ingredients.

Case Study: Antibacterial Screening

Another investigation assessed the antibacterial properties of 4-Cl-OPD derivatives against various pathogens. The results indicated that these compounds could serve as effective agents in combating bacterial infections, particularly those resistant to conventional antibiotics .

Eigenschaften

IUPAC Name |

4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSSUNICRFFYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.